(2R)-2-fluoropropan-1-amine hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
(2R)-2-fluoropropan-1-amine hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of (2R)-2-fluoropropan-1-amine hydrochloride, a chiral fluorinated building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, potential applications, and safety considerations, offering a comprehensive resource for researchers and scientists in the pharmaceutical industry.
Chemical Identity and Nomenclature
(2R)-2-fluoropropan-1-amine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 2-fluoropropan-1-amine. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable synthon for creating novel pharmaceutical candidates.
Synonyms: While a specific, universally recognized list of synonyms for the (2R) enantiomer is not extensively documented, related terms and synonyms for the parent amine or similar structures include:
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(R)-2-fluoro-1-propanamine hydrochloride
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(R)-1-amino-2-fluoropropane hydrochloride
It is crucial to distinguish this compound from its constitutional isomers, such as 1-fluoropropan-2-amine hydrochloride, and its trifluorinated counterpart, (2R)-1,1,1-trifluoropropan-2-amine hydrochloride[1][2].
CAS Number: A definitive CAS number specifically for the (2R)-2-fluoropropan-1-amine hydrochloride enantiomer is not readily available in major chemical databases. However, the CAS number for the non-stereospecific 2-fluoropropan-1-amine hydrochloride is 2098116-13-1 . When sourcing this compound, it is imperative to specify the desired (2R) stereochemistry and verify the enantiomeric purity with the supplier.
Physicochemical Properties
The physicochemical properties of (2R)-2-fluoropropan-1-amine hydrochloride are critical for its handling, formulation, and biological activity. While specific experimental data for this exact enantiomer is scarce, we can infer properties based on the general structure and related compounds.
| Property | Predicted Value/Information |
| Molecular Formula | C₃H₉ClFN |
| Molecular Weight | 113.56 g/mol |
| Appearance | Expected to be a white to off-white solid, typical of amine hydrochlorides. |
| Solubility | Likely soluble in water and polar organic solvents such as methanol and ethanol. The hydrochloride salt form enhances aqueous solubility compared to the free base. |
| Melting Point | Not definitively reported for the (2R) enantiomer. Amine hydrochlorides are generally crystalline solids with relatively high melting points. |
| Stereochemistry | Contains one chiral center at the C2 position, with the (R) configuration. Enantiomeric purity is a critical parameter for its use in chiral drug synthesis. |
| pKa (of the amine) | The pKa of the ammonium ion is expected to be in the range of 9-10, typical for primary alkyl amines. The presence of the electronegative fluorine atom at the beta-position may slightly lower the pKa compared to propan-1-amine. |
Synthesis and Stereocontrol
The synthesis of enantiomerically pure (2R)-2-fluoropropan-1-amine is a key challenge. Stereoselective methods are required to install the fluorine atom and the amine group with the correct spatial orientation. A common strategy involves starting from a chiral precursor.
One plausible synthetic route starts from the commercially available (R)-2-aminopropan-1-ol. This approach leverages the existing stereocenter to control the configuration of the final product.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of (2R)-2-fluoropropan-1-amine hydrochloride.
Exemplary Experimental Protocol
Step 1: N-Protection of (R)-2-Aminopropan-1-ol
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Dissolve (R)-2-aminopropan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base, for example, triethylamine (1.1 eq), to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate.
Step 2: Fluorination
Caution: Fluorinating agents are hazardous and should be handled with extreme care in a well-ventilated fume hood.
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Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.1-1.5 eq) to the cooled solution.
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Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.
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Monitor the reaction by TLC or GC-MS.
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Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (R)-tert-butyl (1-fluoropropan-2-yl)carbamate.
Step 3: Deprotection and Salt Formation
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Dissolve the crude fluorinated intermediate in a suitable solvent like dioxane or methanol.
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Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) in excess.
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Stir the mixture at room temperature for 2-4 hours.
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The product, (2R)-2-fluoropropan-1-amine hydrochloride, will often precipitate out of the solution.
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Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can influence a molecule's:
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Metabolic Stability: The C-F bond is more stable than a C-H bond, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.
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Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic interactions with protein targets.
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Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
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pKa: The electronegativity of fluorine can lower the pKa of nearby functional groups, which can alter the ionization state of the molecule at physiological pH and affect its target engagement and solubility.
(2R)-2-fluoropropan-1-amine hydrochloride serves as a chiral building block to introduce the 2-fluoropropylamine moiety into a larger molecule. This structural motif can be found in various classes of bioactive compounds being investigated for a range of therapeutic areas.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (2R)-2-fluoropropan-1-amine hydrochloride.
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Hazard Statements: Based on similar amine hydrochlorides, it is likely to be classified as harmful if swallowed and may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2R)-2-fluoropropan-1-amine hydrochloride is a valuable, albeit not widely documented, chiral building block for drug discovery and development. Its unique combination of a stereocenter and a fluorine atom offers medicinal chemists a tool to fine-tune the properties of drug candidates. While challenges remain in its straightforward synthesis and commercial availability, the potential benefits of incorporating this moiety into novel therapeutics warrant further investigation. This guide provides a foundational understanding to aid researchers in the effective utilization of this promising compound.
References
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PubChem. (2R)-1,1,1-Trifluoropropan-2-amine hydrochloride. [Link]
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Molport. (2R)-1,1,1-trifluoropropan-2-amine hydrochloride. [Link]
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PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. [Link]
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PubChem. (2R)-2-Fluoropropan-1-ol. [Link]
